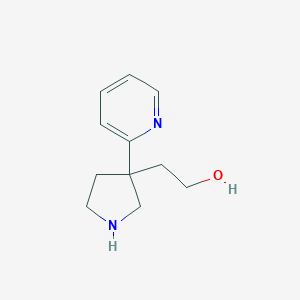

Cudraxanthone L

科学研究应用

作用机制

与相似化合物的比较

香椿黄酮L是香椿中发现的一组异戊烯基化黄酮类和黄酮类化合物的一部分 . 类似的化合物包括:

香椿黄酮I: 表现出细胞毒性和抗氧化活性.

新环毛素: 以其对癌细胞的细胞毒性作用而闻名.

香椿黄酮A和E: 表现出保肝特性.

准备方法

合成路线和反应条件: 香椿黄酮L主要通过提取和纯化过程从香椿根中分离得到 . 提取方法包括使用甲醇或乙醇等溶剂获取粗提物,然后使用色谱技术进行纯化 .

工业生产方法: 目前,关于香椿黄酮L的大规模工业生产信息有限。 大多数现有数据集中在实验室规模的提取和纯化方法上 .

化学反应分析

反应类型: 香椿黄酮L会发生各种化学反应,包括氧化、还原和取代反应 .

常用试剂和条件:

氧化: 常用氧化剂如过氧化氢或高锰酸钾可用于氧化香椿黄酮L.

还原: 还原剂如硼氢化钠或氢化铝锂用于还原反应.

取代: 取代反应通常涉及卤素或烷基化试剂等试剂.

主要生成物: 这些反应所生成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可产生该化合物的还原形式 .

相似化合物的比较

Cudraxanthone L is part of a group of isoprenylated xanthones and flavonoids found in Cudrania tricuspidata . Similar compounds include:

Cudraxanthone I: Exhibits cytotoxic and antioxidant activities.

Neocyclomorusin: Known for its cytotoxic effects on cancer cells.

Cudratricusxanthone A and E: Display hepatoprotective properties.

This compound stands out due to its potent anti-cancer and antiplatelet activities, making it a unique and valuable compound for further research and development .

属性

IUPAC Name |

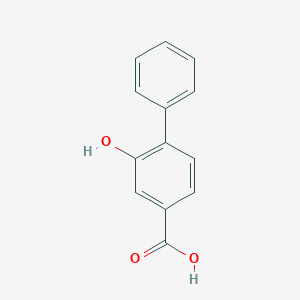

1,3,6,7-tetrahydroxy-2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-6-23(4,5)18-14(24)10-16-17(21(18)28)20(27)13-9-15(25)19(26)12(22(13)29-16)8-7-11(2)3/h6-7,9-10,24-26,28H,1,8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVKPSBFBKBJJOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=CC(=C1O)O)C(=O)C3=C(O2)C=C(C(=C3O)C(C)(C)C=C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological activity of cudraxanthone L?

A1: this compound has been shown to exhibit inhibitory effects on mouse brain monoamine oxidase (MAO) with an IC50 value of 88.3 µM. [] Additionally, research suggests that it may play a role in inhibiting gastric cancer by regulating the MAPK signaling pathway and promoting the FAS-mediated pathway. []

Q2: What is the molecular structure of this compound?

A2: this compound is an isoprenylated tetrahydroxyxanthone. Its structure was elucidated using spectroscopic methods, including NMR and X-ray crystallography. [, ]

Q3: What is the source of this compound?

A3: this compound is a natural product isolated from the root bark of the Cudrania tricuspidata plant, also known as the Chinese mulberry. [, ]

Q4: Are there any other xanthones found in Cudrania tricuspidata?

A4: Yes, several other prenylated xanthones have been isolated from Cudrania tricuspidata, including cudratricusxanthone A, isocudraxanthone K, cudraxanthone B, cudraxanthone H, and macluraxanthone B. [] Some of these compounds have also demonstrated biological activities, such as antibacterial effects. []

Q5: How does the structure of this compound relate to its activity?

A5: While the exact structure-activity relationship (SAR) of this compound has not been fully elucidated, it is known that modifications in the isoprenylation pattern of xanthones can significantly influence their biological activity. [] Further research is needed to determine the specific structural features of this compound responsible for its MAO inhibitory and anticancer properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[b]thiophene, 2-iodo-6-methoxy-](/img/structure/B190076.png)

![6-(4-Nitrophenyl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B190083.png)

![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)

![3-Chloro-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B190092.png)